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Compound of Interest

Compound Name: 6-Amino-6-oxohexanoic acid

Cat. No.: B1215147 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Amino-6-
oxohexanoic Acid

Foreword: A Structural Elucidation Blueprint
In modern drug development and materials science, the unambiguous characterization of

molecular structure is the bedrock upon which all further research is built. For a molecule like 6-
amino-6-oxohexanoic acid (also known as adipamic acid), which incorporates both a

carboxylic acid and a primary amide, a multi-faceted spectroscopic approach is not just

recommended, but essential. This guide provides an in-depth analysis of the expected Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule.

This document moves beyond a simple recitation of data. As a senior application scientist, the

goal is to illuminate the why—the rationale behind the experimental protocols and the logic that

connects a spectral feature to a specific structural element. The methodologies described are

robust, self-validating, and grounded in authoritative principles of analytical chemistry. We will

construct a complete spectroscopic profile of 6-amino-6-oxohexanoic acid, providing

researchers with a definitive reference for its identification and characterization.

Molecular Structure and Spectroscopic Overview
6-Amino-6-oxohexanoic acid (C₆H₁₁NO₃, Molar Mass: 145.16 g/mol ) is a bifunctional

molecule featuring a six-carbon aliphatic chain.[1] One terminus is a carboxylic acid, while the

other is a primary amide. This structure is a derivative of the dicarboxylic acid, adipic acid,
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where one carboxyl group is converted to an amide. Understanding this structure is key to

predicting and interpreting its spectral data.

The following sections will detail the expected outcomes from three core analytical techniques:

NMR for mapping the carbon-hydrogen framework, IR for identifying functional groups, and MS

for determining mass and fragmentation patterns.

Caption: Structure of 6-Amino-6-oxohexanoic acid with carbon numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in

a molecule. By analyzing the chemical shifts, integrations, and coupling patterns of ¹H and ¹³C

nuclei, we can confirm the entire carbon-hydrogen framework.

Expertise & Rationale: Experimental Choices
For a polar molecule like 6-amino-6-oxohexanoic acid, the choice of solvent is critical.

Deuterated water (D₂O) or deuterated methanol (CD₃OD) are suitable choices due to the

molecule's polarity. However, using D₂O will result in the exchange of labile protons (the -

COOH and -NH₂ protons) with deuterium, causing their signals to disappear from the ¹H NMR

spectrum. This can be a useful diagnostic tool. To observe these protons, a non-protic polar

solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is the preferred choice. The following

interpretation assumes the use of DMSO-d₆ to allow for the observation of all protons.

Experimental Protocol: ¹H and ¹³C NMR Acquisition
Sample Preparation: Dissolve 5-10 mg of 6-amino-6-oxohexanoic acid in ~0.7 mL of

DMSO-d₆. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00

ppm).

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.
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Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16

ppm.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C),

relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal.

Sample Dissolved
in DMSO-d6 + TMS

Place in NMR
Spectrometer (≥400 MHz)

Acquire 1D ¹H Spectrum
(16-32 scans)

Acquire ¹³C Spectrum
(≥1024 scans)

Fourier Transform,
Phase & Baseline Correction

Spectral Analysis &
Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for NMR data acquisition and analysis.

Data Interpretation: Predicted Spectra
The interpretation relies on established chemical shift principles for aliphatic chains modified by

electron-withdrawing carbonyl groups.[2][3] Data from the closely related 6-aminohexanoic acid

provides a strong baseline for the aliphatic chain signals.[4]

¹H NMR (400 MHz, DMSO-d₆)
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Proton Label
Predicted δ
(ppm)

Multiplicity Integration
Assignment
Rationale

Hᵃ (-COOH) ~12.0 broad singlet 1H

Highly

deshielded acidic

proton.

Hᵇ (-NH₂) ~7.2, ~6.8
two broad

singlets
2H

Amide protons,

often non-

equivalent due to

restricted C-N

bond rotation.

H² (-CH₂-) ~2.18 triplet 2H

Adjacent to the

electron-

withdrawing

carboxylic acid

carbonyl group

(C¹).

H⁵ (-CH₂-) ~2.05 triplet 2H

Adjacent to the

electron-

withdrawing

amide carbonyl

group (C⁶).

H³, H⁴ (-CH₂-) ~1.50, ~1.35 multiplets 4H

Central

methylene

protons, less

deshielded and

likely

overlapping.

¹³C NMR (100 MHz, DMSO-d₆)
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Carbon Label Predicted δ (ppm) Assignment Rationale

C¹ (-COOH) ~174.5
Carboxylic acid carbonyl

carbon, highly deshielded.[5]

C⁶ (-CONH₂) ~173.0

Amide carbonyl carbon, slightly

less deshielded than the

carboxylic acid.[5]

C² ~35.5
Alpha-carbon to the carboxylic

acid.

C⁵ ~34.0 Alpha-carbon to the amide.

C³ ~28.5 Beta-carbon from the amide.

C⁴ ~25.0
Beta-carbon from the

carboxylic acid.

Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying the functional groups present in a molecule by detecting

the vibrations of specific bonds. For 6-amino-6-oxohexanoic acid, we expect to see

characteristic absorptions for the carboxylic acid and the primary amide.

Expertise & Rationale: Experimental Choices
The Attenuated Total Reflectance (ATR) technique is the modern standard for acquiring IR

spectra of solid samples. It requires minimal sample preparation and provides high-quality,

reproducible data compared to older methods like KBr pellets. The spectrum of a solid will

show broad hydrogen-bonding features, which are highly diagnostic for this molecule.

Experimental Protocol: ATR-IR Acquisition
Sample Preparation: Ensure the sample is dry. Place a small amount of the solid powder

directly onto the ATR crystal.

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.
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Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This is

crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

Sample Scan: Lower the ATR press to ensure good contact between the sample and the

crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of

4 cm⁻¹.

Data Processing: The software automatically ratios the sample spectrum against the

background to produce the final transmittance or absorbance spectrum.

Data Interpretation: Predicted Spectrum
The spectrum will be dominated by features from the two functional groups. The presence of

extensive hydrogen bonding in the solid state will cause a significant broadening of the O-H

and N-H stretching bands.[6]

Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3400 - 2400 Strong, Very Broad
O-H stretch (H-

bonded)
Carboxylic Acid

~3350, ~3180 Medium, Broad

N-H stretch

(asymmetric &

symmetric)

Primary Amide

~1700 Strong, Sharp C=O stretch
Carboxylic Acid

(dimer)

~1660 Strong, Sharp
C=O stretch (Amide I

band)
Primary Amide

~1630 Medium
N-H bend (Amide II

band)
Primary Amide

~1410 Medium C-O-H bend Carboxylic Acid

~1250 Strong C-O stretch Carboxylic Acid

2950 - 2850 Medium C-H stretch Aliphatic Chain
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The broad O-H stretch from the carboxylic acid often overlaps with the N-H stretches, creating

a complex, broad absorption feature above 2400 cm⁻¹.[7] The two distinct, strong carbonyl

peaks around 1700 cm⁻¹ and 1660 cm⁻¹ are a key diagnostic feature for confirming the

presence of both the carboxylic acid and amide groups.[2][6]

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues

based on its fragmentation patterns. Electrospray Ionization (ESI) is the ideal technique for a

polar, non-volatile molecule like 6-amino-6-oxohexanoic acid, as it can be analyzed directly

from solution.

Expertise & Rationale: Experimental Choices
ESI can be run in either positive or negative ion mode.

Positive Mode ([M+H]⁺): The molecule can be protonated at the amide oxygen or, more

likely, the amide nitrogen.

Negative Mode ([M-H]⁻): The acidic carboxylic acid proton is easily lost, making this a very

sensitive mode for this compound.

Running in both modes provides complementary information and increases confidence in the

identification of the molecular ion. High-resolution mass spectrometry (e.g., using a TOF or

Orbitrap analyzer) is essential for determining the exact molecular formula.

Experimental Protocol: ESI-MS Acquisition
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable

solvent like methanol or a water/acetonitrile mixture. A small amount of formic acid (for

positive mode) or ammonium hydroxide (for negative mode) can be added to promote

ionization.

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe

pump at a low flow rate (e.g., 5-10 µL/min).

MS Acquisition (Full Scan):
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Acquire data in both positive and negative ion modes.

Set the mass range to scan from m/z 50 to 500.

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize

the signal of the ion of interest.

MS/MS Acquisition (Fragmentation):

Select the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor ion.

Apply collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to

induce fragmentation.

Acquire the spectrum of the resulting product ions.

Mass Spectrometry Workflow

Prepare Dilute Solution
(e.g., in Methanol) Infuse into ESI Source Electrospray Ionization

(+/- Mode)
Full Scan MS

(Detect [M+H]⁺ or [M-H]⁻) Isolate Precursor Ion Collision-Induced
Dissociation (CID)

MS/MS Scan
(Detect Fragment Ions)

Click to download full resolution via product page

Caption: General workflow for ESI-MS and MS/MS analysis.

Data Interpretation: Predicted Mass Spectrum
The molecular weight of C₆H₁₁NO₃ is 145.16.

Full Scan (Positive Mode): Expect a strong signal for the protonated molecule [M+H]⁺ at m/z

146.08.

Full Scan (Negative Mode): Expect a strong signal for the deprotonated molecule [M-H]⁻ at

m/z 144.06.

Predicted MS/MS Fragmentation ([M+H]⁺, m/z 146)

Fragmentation will likely occur via the loss of small, stable neutral molecules.[8][9]
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Fragment m/z Loss Proposed Structure

129.05 -NH₃ (17)
Loss of ammonia from the

protonated amide.

128.07 -H₂O (18)
Loss of water from the

protonated carboxylic acid.

100.07 -HCOOH (46)
Loss of formic acid from the

carboxylic acid end.

The loss of ammonia and water are very common fragmentation pathways for molecules

containing amides and carboxylic acids, respectively. These key fragments provide strong

evidence for the presence of both functional groups.

Conclusion: A Unified Spectroscopic Signature
The structural elucidation of 6-amino-6-oxohexanoic acid is definitively achieved through the

synergistic application of NMR, IR, and Mass Spectrometry. NMR confirms the C-H framework

and atom connectivity. IR spectroscopy provides rapid and unambiguous identification of the

critical carboxylic acid and primary amide functional groups. Finally, high-resolution mass

spectrometry validates the molecular formula and reveals characteristic fragmentation patterns

that corroborate the assigned structure. This guide provides the foundational data and

interpretive logic necessary for researchers to confidently identify and characterize this

molecule in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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